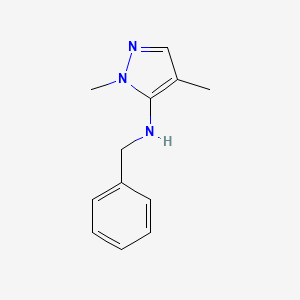

N-benzyl-1,4-dimethyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

N-benzyl-2,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C12H15N3/c1-10-8-14-15(2)12(10)13-9-11-6-4-3-5-7-11/h3-8,13H,9H2,1-2H3 |

InChI Key |

JJBLDPDRMXYPKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1)C)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Benzyl 1,4 Dimethyl 1h Pyrazol 5 Amine and Cognate Pyrazolamines

Strategies for De Novo Pyrazole (B372694) Ring Construction

The de novo construction of the pyrazole ring is a cornerstone of synthetic strategies targeting pyrazolamines. These methods involve the formation of the heterocyclic core from acyclic precursors, offering a high degree of flexibility in introducing desired substituents.

Cyclocondensation Reactions Involving β-Ketonitriles and Hydrazine (B178648) Derivatives

The condensation of β-ketonitriles with hydrazine derivatives stands as one of the most versatile and widely employed methods for the synthesis of 5-aminopyrazoles. beilstein-journals.orgnih.gov This reaction proceeds through a well-established mechanism involving the initial nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization via the attack of the second nitrogen atom on the nitrile carbon furnishes the 5-aminopyrazole ring. beilstein-journals.orgnih.gov

A significant advantage of this method is the ability to generate substituted pyrazolamines by varying the substituents on both the β-ketonitrile and the hydrazine derivative. For the synthesis of N-benzyl pyrazolamines, benzylhydrazine (B1204620) or its salts are utilized as the hydrazine component. The reaction of β-ketonitriles with substituted hydrazines generally provides 5-aminopyrazoles in good yields. psu.edu

| Starting Material (β-Ketonitrile) | Hydrazine Derivative | Product | Yield (%) | Reference |

| 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide | Hydrazine | 5-amino-4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamido)-1H-pyrazole | Good | beilstein-journals.org |

| Benzoylacetonitrile | Substituted Phenylhydrazines | 5-amino-3-aryl-1H-pyrazoles | - | beilstein-journals.org |

| Trifluoroacetylbenzyl cyanide | Heteroarylhydrazines | 5-amino-1-heteroaryl-3-trifluoromethylpyrazoles | - | nih.gov |

Multi-component Reactions (MCRs) for Expedited Pyrazolamine Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. clockss.org Several MCRs have been developed for the synthesis of functionalized pyrazoles, which can be adapted for the preparation of N-benzyl pyrazolamines.

One notable example involves a four-component reaction of malononitrile, ethyl cyanoacetate, hydrazine hydrate (B1144303), and various aldehydes. clockss.org This reaction proceeds under mild conditions and provides highly functionalized pyrazole derivatives in excellent yields. By employing benzylhydrazine in place of hydrazine hydrate and a suitable aldehyde, this methodology could be applied to the synthesis of N-benzyl pyrazolamines. The reaction is believed to proceed through a cascade of condensation, Michael addition, and cyclization steps. clockss.org

Another MCR approach involves the reaction of 5-aminopyrazoles with β-ketonitriles and aldehydes in the presence of a base, leading to the formation of pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.org While this method builds upon a pre-formed pyrazole, it highlights the utility of MCRs in rapidly assembling complex heterocyclic systems from simple pyrazolamine precursors.

| Components | Product | Yield (%) | Reference |

| Malononitrile, Ethyl cyanoacetate, Hydrazine hydrate, Aldehydes | Functionalized pyrazole derivatives | Excellent | clockss.org |

| 5-aminopyrazole, β-ketonitriles, Aldehydes | Pyrazolo[3,4-b]pyridines | - | beilstein-journals.org |

| 5-amino-3-hydroxypyrazoles, Salicylic aldehydes, Acetylacetic ester | 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones | - | beilstein-journals.org |

Transition Metal-Catalyzed Cyclization and Coupling Approaches

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, providing novel pathways for ring formation and functionalization. Various transition metals, including copper, ruthenium, and palladium, have been successfully employed in the synthesis of pyrazoles and pyrazolamines.

Copper-catalyzed oxidative dehydrogenative coupling reactions represent a modern and efficient strategy for the formation of N-N bonds and the synthesis of azo compounds from pyrazol-5-amines. nih.gov In these reactions, a copper catalyst, often in the presence of an oxidant, facilitates the coupling of two pyrazol-5-amine molecules to form an azopyrazole derivative. This method offers a direct route to functionalized pyrazole-containing azo compounds under mild conditions. nih.gov The choice of solvent and ligand can be crucial for the efficiency of the transformation. nih.gov

While this method does not directly yield N-benzyl-1,4-dimethyl-1H-pyrazol-5-amine, it is a significant advancement in the functionalization of the pyrazol-5-amine core and can be applied to pyrazolamine substrates.

| Pyrazol-5-amine Substrate | Catalyst | Oxidant | Product | Yield (%) | Reference |

| 3-Phenyl-1H-pyrazol-5-amine | CuI | TBHP | (E)-1,2-bis(3-phenyl-1H-pyrazol-5-yl)diazene | 45 | nih.gov |

| 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine | CuI | TBHP | (E)-1,2-bis(1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-yl)diazene | - | nih.gov |

| 1-(p-tolyl)-3-phenyl-1H-pyrazol-5-amine | CuI | TBHP | (E)-1,2-bis(1-(p-tolyl)-3-phenyl-1H-pyrazol-5-yl)diazene | - | nih.gov |

Ruthenium(II) catalysis has enabled the development of novel intramolecular oxidative C-N coupling reactions for the synthesis of highly substituted pyrazoles. ekb.eg This methodology typically involves the reaction of readily available starting materials, with molecular oxygen often serving as a green oxidant. The reaction demonstrates excellent reactivity, broad functional group tolerance, and provides access to synthetically challenging tri- and tetrasubstituted pyrazoles in high yields. ekb.eg The mechanism is proposed to involve chelation of the ruthenium catalyst to a nitrogen-containing substrate, followed by C-H activation and reductive elimination to form the C-N bond. While specific examples for the synthesis of this compound via this method are not explicitly detailed in the provided search results, the general applicability of this ruthenium-catalyzed approach suggests its potential for the construction of such substituted pyrazolamines.

A notable example involves the rearrangement of 4-alkylidene-isoxazol-5-ones to pyrazoles, catalyzed by a ruthenium(II) complex. This non-decarboxylative rearrangement proceeds through a vinyl Ru-nitrenoid intermediate. nih.gov

| Catalyst | Oxidant | Reaction Type | Product Class | Reference |

| [RuCl2(p-cymene)]2 | O2 | Intramolecular Oxidative C-N Coupling | Tri- and Tetrasubstituted Pyrazoles | ekb.eg |

| [RuCl2(p-cymene)]2 | - | Rearrangement of 4-alkylidene-isoxazol-5-ones | Pyrazole-4-carboxylic acids | nih.gov |

Palladium catalysis has proven to be a powerful tool for the synthesis and functionalization of pyrazole derivatives. A variety of palladium-catalyzed reactions, such as cross-coupling and annulation reactions, have been developed to construct the pyrazole scaffold with high efficiency and selectivity.

A notable example is the palladium-catalyzed [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes. nih.gov This reaction proceeds via a twofold C-H activation of the aryl and heteroaryl C-H bonds of the 1-benzylpyrazole, leading to the formation of tricyclic 2-benzazepines. nih.gov This methodology highlights the utility of palladium catalysis in activating and functionalizing the pyrazole ring in N-benzyl substituted derivatives.

Furthermore, palladium-catalyzed Heck reactions have been optimized for the synthesis of α-benzyl-β-keto esters, which are valuable intermediates for the synthesis of heterocyclic molecules, including pyrazoles. organic-chemistry.org The use of specific palladium catalysts and additives has been shown to be crucial for the success of these transformations. organic-chemistry.org

| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Yield (%) | Reference |

| 1-Benzylpyrazole | Diphenylacetylene | Pd(OAc)2 / AgOAc | Tricyclic 2-benzazepine | - | nih.gov |

| Aryl bromides | Baylis-Hillman adducts | Pd(dbpf)Cl2 / N-methyldicyclohexylamine / TBAC | α-benzyl-β-keto esters | 53-99 | organic-chemistry.org |

Regioselective Introduction of N-Benzyl and Methyl Substituents

Achieving the desired substitution pattern on the pyrazole ring—specifically the placement of a benzyl (B1604629) group on the exocyclic amine and methyl groups at the N1 and C4 positions—is a significant synthetic challenge. The adjacent nitrogen atoms in the pyrazole ring present a key challenge for regioselective N-alkylation. acs.org Advanced methodologies have been developed to address this through site-specific reactions.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, making it an ideal strategy for the site-specific introduction of the N-benzyl group onto a pre-formed 1,4-dimethyl-1H-pyrazol-5-amine core. This two-step, one-pot process typically involves the reaction of the primary pyrazolamine with benzaldehyde (B42025) to form an intermediate imine (a Schiff base), which is then reduced in situ to the desired secondary amine.

Modern reductive amination protocols offer high chemoselectivity and functional group tolerance. nih.gov A notable system employs trichlorosilane (B8805176) (HSiCl₃) with a catalytic amount of dimethylformamide (DMF). nih.gov This method is effective for reducing aldimines generated from a wide range of aldehydes and amines. nih.gov The reaction proceeds under mild conditions, typically at room temperature in solvents like toluene (B28343) or dichloromethane, and is compatible with various functional groups that might be sensitive to other reducing agents. nih.gov The N-monoalkylation of primary amines is generally successful when a 1:1 ratio of aldehyde to amine is used. nih.gov

Key advantages of this approach include:

High Site-Specificity: The reaction selectively occurs at the primary amino group, leaving the pyrazole ring nitrogens untouched.

Mild Conditions: The use of trichlorosilane avoids harsh reagents or high temperatures that could lead to side reactions or degradation of the pyrazole core.

Functional Group Tolerance: The method is compatible with esters, amides, nitriles, and other common functional groups. nih.gov

| Reagent System | Catalyst | Typical Solvent | Temperature | Key Feature |

| Benzaldehyde, HSiCl₃ | DMF (≤10 mol%) | Toluene or CH₂Cl₂ | Room Temp. | High chemoselectivity and tolerance for various functional groups. nih.gov |

| Benzaldehyde, H₂ | Gold (Au) supported on oxides | Varies | Elevated | Heterogeneous catalysis allowing for easier catalyst removal. researchgate.net |

The introduction of methyl groups at the N1 and C4 positions requires distinct and controlled strategies. The C4-methyl group is typically incorporated during the construction of the pyrazole ring itself. This is often achieved by using a methylated β-dicarbonyl equivalent, such as methylacetoacetate, which reacts with a hydrazine derivative to form the pyrazole core with the C4-methyl group already in place.

Controlling the N1-methylation is more challenging due to the presence of two reactive nitrogen atoms. Traditional methods using generic alkylating agents like methyl iodide or dimethyl sulfate (B86663) often result in a mixture of N1 and N2 isomers, which can be difficult to separate. acs.org

To overcome this, highly regioselective methods have been developed. One advanced technique involves the use of sterically bulky α-halomethylsilanes as "masked" methylating reagents. acs.orgnih.gov These reagents significantly favor alkylation at the sterically less hindered N1 position. The resulting N-silylmethyl pyrazole intermediate can then be readily protodesilylated using a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) and water to yield the final N1-methylated product with excellent regioselectivity (often >95:5 N1/N2). acs.org

Another approach for regioselective N-alkylation utilizes trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis. mdpi.com This method provides an alternative to protocols requiring strong bases or high temperatures, with regioselectivity being primarily controlled by steric factors. mdpi.comresearchgate.net For 3-substituted pyrazoles, N1-alkylation can be achieved with high regioselectivity using a potassium carbonate base in dimethyl sulfoxide (B87167) (DMSO). lookchem.com

| Alkylation Target | Reagent | Key Feature | Regioselectivity (N1:N2) |

| N1-Methylation | α-Halomethylsilanes, then TBAF/H₂O | Steric hindrance directs methylation to N1. acs.org | 92:8 to >99:1 acs.orgnih.gov |

| N1-Alkylation | Trichloroacetimidates / Brønsted acid | Avoids strong bases; sterically controlled. mdpi.com | Major product is sterically determined. researchgate.net |

| N1-Alkylation | Alkyl Halide / K₂CO₃ in DMSO | Efficient for 3-substituted pyrazoles. lookchem.com | High regioselectivity for N1. lookchem.com |

Cascade reactions, where multiple bond-forming events occur sequentially in a single operation without changing reagents, offer supreme atom economy and efficiency. nih.govrsc.org For instance, the synthesis of related heterocyclic systems like pyrazolo[1,5-a]pyridines has been achieved through a cascade process involving palladium-catalyzed direct alkenylation followed by a silver-mediated cyclization. nih.gov While not directly applied to the target compound, this principle demonstrates the potential for designing highly efficient syntheses. A four-component, one-pot reaction has been successfully used to synthesize complex benzyl pyrazolyl derivatives, showcasing the power of multicomponent strategies in building molecular complexity rapidly. kjscollege.com

Process Optimization and Reaction Condition Modulation

Fine-tuning reaction conditions is critical for maximizing yield, purity, and regioselectivity. The choice of solvent, operating temperature, and catalyst system can profoundly impact the outcome of the synthesis.

Solvent choice can dramatically influence reaction rates and selectivity. In pyrazole synthesis via cyclocondensation, a shift from polar protic solvents like ethanol (B145695) to aprotic dipolar solvents such as DMF can lead to better results and regioselectivity. nih.gov For some reactions, solvent-free conditions, particularly under microwave irradiation, have been shown to drastically reduce reaction times and improve yields compared to conventional heating. scielo.br

Temperature is another critical parameter that can be used to control the reaction pathway. In certain syntheses, temperature modulation can lead to divergent outcomes, producing different products from the same set of starting materials. nih.gov For example, studies on the cyclocondensation of hydrazines with β-dicarbonyl compounds have shown that milder temperature conditions may yield intermediate dihydropyrazoles, whereas more drastic temperatures favor the formation of the fully aromatized pyrazole. scielo.brresearchgate.net The optimization of reaction conditions for a direct N-alkylation of pyrazoles from primary amines showed that minor changes in temperature could slightly reduce the yield. nih.govacs.org

| Condition | Effect on Pyrazole Synthesis | Example |

| Solvent | Can alter regioselectivity and reaction rate. Aprotic dipolar solvents (e.g., DMF) can be superior to protic solvents (e.g., ethanol). nih.gov | N-alkylation optimization showed DMF to be an effective solvent. nih.gov |

| Temperature | Can control product formation; higher temperatures often favor dehydration/aromatization. scielo.br | In some syntheses, lower temperatures yield 4,5-dihydro-1H-pyrazoles, while higher temperatures yield the dehydrated pyrazole. scielo.brresearchgate.net |

| Microwave | Can significantly reduce reaction times and improve yields, especially under solvent-free conditions. scielo.br | Drastic reduction in reaction time and improved yields for cyclocondensation reactions. scielo.br |

The selection of an appropriate catalyst and its optimal loading are fundamental to process efficiency. For pyrazole synthesis, both acid and base catalysts are commonly employed. In the cyclocondensation of 1,3-diketones with hydrazines, the addition of a strong acid like HCl to an amide solvent can accelerate the dehydration step and improve yields. nih.gov

Various catalysts have been explored to enhance reaction efficiency and promote green chemistry principles. For example, cetyltrimethylammonium bromide (CTAB) has been used as a catalyst for the one-pot synthesis of pyrazole derivatives in water, offering advantages like short reaction times and simple product purification. nih.gov In other cases, metal catalysts such as copper triflate (Cu(OTf)₂) have been found to be highly effective, with optimization studies showing that a 20 mol% loading can provide excellent yields. nih.gov The development of heterogeneous catalysts is also a key area of research, as they can be easily recovered and reused, simplifying the purification process. kjscollege.com

Sustainable Chemical Synthesis Considerations

The advancement of synthetic methodologies for this compound and its cognate pyrazolamines is increasingly guided by the principles of green and sustainable chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Traditional synthetic routes often rely on volatile organic solvents, harsh reaction conditions, and stoichiometric reagents, which contribute to significant environmental concerns. Consequently, modern research focuses on developing eco-friendly alternatives that are both efficient and sustainable.

Key strategies in the sustainable synthesis of pyrazolamines involve the use of greener solvents, alternative energy sources like microwave and ultrasound irradiation, the development of recyclable catalysts, and the implementation of one-pot multicomponent reactions (MCRs). researchgate.netnih.gov These approaches not only reduce the environmental footprint but also often lead to higher yields, shorter reaction times, and simplified purification processes. researchgate.net

A sustainable synthesis for this compound can be envisioned as a two-stage process: first, the green synthesis of the 1,4-dimethyl-1H-pyrazol-5-amine core, followed by a sustainable N-benzylation step.

Green Synthesis of the Pyrazolamine Core

Multicomponent reactions (MCRs) represent a cornerstone of green chemistry for synthesizing heterocyclic scaffolds like pyrazoles. researchgate.net These reactions combine three or more reactants in a single step, which enhances atom economy and reduces the need for isolating intermediates, thereby saving energy, time, and materials. For the synthesis of 5-aminopyrazole derivatives, a common MCR involves the condensation of a β-ketonitrile or malononitrile, a hydrazine derivative, and an aldehyde. frontiersin.org

The use of water or aqueous-ethanolic mixtures as a reaction medium is a significant advancement over traditional volatile organic solvents. researchgate.netnih.gov Water is non-toxic, non-flammable, inexpensive, and readily available, making it an ideal green solvent. researchgate.net Several studies have demonstrated high-yield synthesis of pyrazole derivatives in aqueous media, often facilitated by recyclable heterogeneous catalysts or sonication. nih.govnih.gov For instance, magnetic nanoparticles such as Fe3O4 have been employed as efficient and easily recoverable catalysts for the aqueous synthesis of pyranopyrazoles, a related class of compounds. nih.gov

Alternative energy sources are also pivotal in developing sustainable protocols. Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating. dergipark.org.trnih.gov Similarly, ultrasound irradiation has been successfully used to promote the synthesis of pyrazolo[3,4-b]pyridine derivatives in ethanol, achieving excellent yields in just a few minutes. nih.gov Solvent-free, or "neat," reaction conditions, sometimes facilitated by grinding or ball-milling, represent another highly effective green strategy, completely eliminating solvent waste. tandfonline.comnih.gov

The following table summarizes various green methodologies reported for the synthesis of substituted 5-aminopyrazole derivatives, highlighting the diversity of sustainable approaches.

| Reactants | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aldehydes, Malononitrile, Phenylhydrazine | NaPTS | Water | 15-25 min | 90-96 | researchgate.net |

| Aldehydes, Malononitrile, Phenylhydrazine | Fe3O4@SiO2@Tannic acid (nanoparticles) | Solvent-free (mechanochemical) | Short | High | frontiersin.org |

| Ketene N, S-acetals, Hydrazine hydrate | V2O5/SiO2 | Solvent-free | Not Specified | 88-95 | nih.gov |

| Aldehydes, Malononitrile, Phenylhydrazine | Ag/ZnO NPs | Ethanol | Not Specified | 89-94 | nih.gov |

| Ethyl acetoacetate, Hydrazines | Imidazole | Water | Not Specified | High | nih.gov |

| Enaminones, Benzaldehyde, Hydrazine HCl | Ammonium acetate | Water | 1 hour | Good | preprints.org |

Sustainable N-Benzylation Methodologies

The final step in synthesizing the target compound involves the N-benzylation of the pyrazolamine core. Traditional benzylation methods often use benzyl halides, which are lachrymatory and produce stoichiometric amounts of salt waste. A greener alternative is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. organic-chemistry.org This process uses benzyl alcohols as the alkylating agents, with water being the only byproduct. The reaction is typically catalyzed by transition metal complexes, such as those based on manganese, which are more abundant and less toxic than precious metal catalysts. organic-chemistry.orgorganic-chemistry.org

Another sustainable approach is the dehydrative amination of alcohols in water, using a water-soluble and reusable catalyst. organic-chemistry.org This method avoids organic solvents and allows for easy recycling of the aqueous catalyst phase, aligning well with the principles of green chemistry.

By combining a green, multicomponent synthesis for the pyrazolamine core with a subsequent sustainable N-benzylation step, a comprehensive eco-friendly pathway to this compound and its analogs can be established. This integrated approach minimizes environmental impact while maintaining high synthetic efficiency.

Mechanistic Investigations and Transformative Reactions of N Benzyl 1,4 Dimethyl 1h Pyrazol 5 Amine

Detailed Mechanistic Pathways for Pyrazole (B372694) Ring Formation

The synthesis of the pyrazole ring is a cornerstone of heterocyclic chemistry, with various methods developed for its construction. The formation of N-benzyl-1,4-dimethyl-1H-pyrazol-5-amine involves intricate mechanistic steps, including the intermediacy of hydrazones and subsequent oxidative processes to achieve the aromatic pyrazole core.

Intermediacy of Hydrazones and Subsequent Cyclization Steps

A prevalent method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazine (B178648) derivatives. nih.gov This reaction proceeds through the initial formation of a hydrazone intermediate. In the context of this compound, a plausible synthetic route would involve the reaction of a suitably substituted β-ketonitrile with N-benzyl-N-methylhydrazine.

The mechanism commences with the nucleophilic attack of the substituted hydrazine on the carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate. beilstein-journals.org This is followed by an intramolecular cyclization, where the terminal nitrogen atom of the hydrazone attacks the nitrile carbon. nih.gov The resulting cyclic intermediate then undergoes tautomerization to yield the final 5-aminopyrazole structure. The regioselectivity of the cyclization is a critical aspect, influenced by the nature of the substituents on both the β-ketonitrile and the hydrazine.

A general representation of this pathway is outlined below:

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of hydrazine on the carbonyl group of a β-ketonitrile. | Hydrazone |

| 2 | Intramolecular nucleophilic attack of the terminal nitrogen on the nitrile carbon. | Cyclic imine |

| 3 | Tautomerization to form the aromatic 5-aminopyrazole ring. | 5-Aminopyrazole |

Oxidative Aromatization and Dehydrogenation Mechanisms

In many pyrazole syntheses, the initial cyclization product is a dihydrogenated pyrazole, known as a pyrazoline. researchgate.net The conversion of this pyrazoline intermediate to the aromatic pyrazole is achieved through an oxidative aromatization or dehydrogenation step. This process is crucial for achieving the stable, aromatic pyrazole ring system.

Various oxidizing agents can be employed for this transformation, including iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.govacs.org The proposed mechanism for this oxidative dehydrogenation involves a single-electron oxidation of the pyrazol-5-amine to form a radical cation. nih.govacs.org Subsequent resonance and reaction with the oxidant lead to the abstraction of hydrogen atoms and the formation of the aromatic ring.

The following table summarizes common oxidizing systems used for the aromatization of pyrazolines:

| Oxidizing System | Conditions | Reference |

| Iodine / TBHP | Ethanol (B145695), 50 °C | nih.govacs.org |

| Copper-catalyzed | Varies | acs.org |

| Metal-free dehydrogenation | High temperature | researchgate.net |

Reactivity and Synthetic Transformations of the Aminopyrazole Core

The this compound molecule possesses multiple reactive sites, making it a versatile building block for the synthesis of more complex heterocyclic systems. The exocyclic amine and the pyrazole ring itself can undergo a variety of transformations.

Derivatization at the Exocyclic Amine Nitrogen

The exocyclic amino group at the C5 position of the pyrazole ring is a key site for derivatization. This amine can readily undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds. For instance, the synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides involves the acylation of a pyrazole amine. nih.gov Although this example pertains to a 4-aminopyrazole, the reactivity is analogous to the 5-amino counterpart.

These derivatization reactions are valuable for modifying the properties of the parent molecule and for introducing new functional groups that can participate in further transformations.

Functionalization and Modification of the Pyrazole Ring System

The pyrazole ring of this compound can also be functionalized. Direct C-H functionalization of the pyrazole ring is a powerful tool for introducing substituents at specific positions. For example, palladium-catalyzed C-H allylation and benzylation of pyrazoles have been reported. researchgate.net The presence of substituents on the pyrazole ring can direct the regioselectivity of these reactions. Electron-withdrawing groups at the C4 position can render the C5-H bond more acidic and susceptible to functionalization. researchgate.net

Furthermore, oxidative dehydrogenative coupling reactions of pyrazol-5-amines can lead to the formation of novel dimeric structures, such as azopyrroles, through the formation of new C-I and N-N bonds. nih.govacs.org

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-c]isothiazoles, Pyrazolo[3,4-d]thiazoles)

The bifunctional nature of this compound, possessing both an exocyclic amine and endocyclic nitrogen atoms, makes it an excellent precursor for the synthesis of fused heterocyclic systems.

Pyrazolo[3,4-c]isoquinolines: The reaction of 4-aryl-5-aminopyrazoles with aromatic aldehydes in acidic media can lead to the formation of pyrazolo[3,4-c]isoquinoline derivatives. rsc.orgresearchgate.networktribe.com This transformation proceeds via the initial formation of an azomethine, followed by a Pictet-Spengler-type cyclization and subsequent dehydrogenation.

Pyrazolo[3,4-d]thiazoles: The synthesis of dihydro-1H-pyrazolo[3,4-d]thiazoles has been achieved through the condensation of 5-dimethylaminomethylene-3-methylthiazolidine-4-thiones with hydrazine derivatives. researchgate.net This suggests that a similar strategy employing a suitably functionalized pyrazole precursor could lead to the formation of the pyrazolo[3,4-d]thiazole ring system.

Pyrazolo[3,4-c] nih.govacs.orgthiazines: The synthesis of pyrazolo[3,4-c] nih.govacs.orgthiazin-4(3H)-one 2,2-dioxides has been reported starting from ethyl 5-aminopyrazole-4-carboxylates. lookchem.com This involves derivatization of the exocyclic amine followed by an intramolecular cyclization.

The following table provides examples of fused heterocyclic systems derived from aminopyrazole precursors:

| Fused System | Precursors | Key Reaction | Reference |

| Pyrazolo[3,4-c]isoquinoline | 4-Aryl-5-aminopyrazole, Aldehyde | Pictet-Spengler cyclization | rsc.orgresearchgate.networktribe.com |

| Pyrazolo[3,4-d]thiazole | 4-Thiazolidinone derivative, Hydrazine | Condensation/Cyclization | researchgate.net |

| Pyrazolo[3,4-d]pyrimidine | 5-Aminopyrazole, Acetic anhydride | Cyclization | semanticscholar.orgnih.gov |

| Pyrazolo[3,4-c] nih.govacs.orgthiazine | Ethyl 5-aminopyrazole-4-carboxylate | Intramolecular cyclization | lookchem.com |

Deaminative Transformations and Cross-Coupling Strategies (e.g., Suzuki–Miyaura)

The exocyclic amine at the C5 position of the pyrazole ring is a versatile functional group that serves as a precursor for a variety of deaminative transformations. These reactions typically proceed through the formation of a diazonium salt, which is a highly valuable synthetic intermediate. researchgate.netorganic-chemistry.org The diazotization of 5-aminopyrazoles is achieved by treatment with a nitrosating agent, such as sodium nitrite (B80452) in a strong acid, converting the primary amine into a pyrazolyl-5-diazonium salt. researchgate.net

Once formed, this diazonium intermediate can undergo a range of substitutions. For instance, in Sandmeyer-type reactions, the diazonium group can be replaced by a halide (e.g., bromo, chloro, iodo), which provides a crucial entry point for subsequent cross-coupling reactions. nih.govacs.org This two-step sequence—diazotization followed by halogenation—effectively transforms the amine into a handle suitable for modern catalytic C-C bond formation.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. researchgate.netnih.gov Halogenated pyrazoles, which can be synthesized from aminopyrazoles as described above, are excellent substrates for this palladium-catalyzed reaction. The coupling of a 5-halopyrazole derivative with various aryl- or heteroarylboronic acids allows for the introduction of diverse substituents at the C5 position of the pyrazole core, demonstrating a robust strategy for molecular diversification. researchgate.netznaturforsch.com Efficient coupling often requires the use of specialized palladium pre-catalysts and ligands, such as those based on biarylphosphines like XPhos. researchgate.netrsc.org

| Pyrazole Substrate | Boronic Acid/Ester | Catalyst / Ligand | Conditions | Yield (%) |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K2CO3, EtOH/H2O, 80 °C | 96 |

| 4-Bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | XPhos Pd G2 | K2CO3, EtOH/H2O, MW, 120 °C | 93 |

| 4-Bromo-1-methyl-5-aminopyrazole | (E)-Styrylboronic acid | XPhos Pd G2 / XPhos | K2CO3, EtOH/H2O, MW, 120 °C | 79 |

| 3-Chloroindazole (unprotected) | 4-Methylphenylboronic acid | SPhos Pd G2 | K3PO4, Dioxane/H2O, 100 °C | 84 |

This table presents examples of Suzuki-Miyaura cross-coupling reactions performed on various halogenated pyrazole and indazole cores, illustrating the general utility of this method for functionalizing the pyrazole scaffold. researchgate.netnih.govrsc.org

Chemo- and Regioselective Considerations in Functionalization Reactions

The functionalization of the this compound scaffold is governed by the electronic and steric properties of its substituents, leading to high degrees of chemo- and regioselectivity. The pyrazole ring is inherently an electron-rich aromatic system. In this specific molecule, the ring is further activated by three electron-donating groups: the methyl group at N1, the methyl group at C4, and the N-benzylamino group at C5.

In electrophilic aromatic substitution reactions on unsubstituted pyrazole, the attack preferentially occurs at the C4 position. rrbdavc.orgnih.govscribd.com However, in this compound, the C4 position is blocked by a methyl group. The strong activating and ortho-, para-directing nature of the substituents at N1, C4, and C5 collectively enhance the nucleophilicity of the only remaining unsubstituted ring carbon, the C3 position. Consequently, electrophilic attack is predicted to be highly regioselective, occurring almost exclusively at C3. rrbdavc.orgyoutube.com

Chemoselectivity considerations arise from the multiple potentially reactive sites: the pyrazole ring, the phenyl group of the benzyl (B1604629) substituent, and the exocyclic secondary amine nitrogen. The pyrazole ring, being heavily activated by multiple electron-donating groups, is expected to be significantly more nucleophilic than the phenyl ring of the benzyl group. Therefore, electrophilic substitution on the aromatic rings should occur chemoselectively on the pyrazole core. While the exocyclic nitrogen possesses a lone pair, its reactivity towards electrophiles can be sterically hindered and electronically modulated by the adjacent pyrazole and benzyl groups.

| Reaction Type | Reagents | Preferred Position on Pyrazole Core | Key Observation |

| Nitration | HNO3 / H2SO4 | C4 (if unsubstituted) | Strong directing effects lead to high regioselectivity. scribd.com |

| Halogenation | NBS, NCS, I2 | C4 (if unsubstituted) | Reaction proceeds readily under mild conditions on activated rings. scribd.com |

| Vilsmeier-Haack Formylation | POCl3 / DMF | C4 (if unsubstituted) | Introduces a formyl group, a versatile synthetic handle. scribd.com |

| 1,3-Dipolar Cycloaddition | Nitrilimines | C4=C5 | Used in the regioselective synthesis of the pyrazole ring itself. mdpi.com |

This table summarizes common electrophilic substitution and cycloaddition reactions on pyrazoles, highlighting the general regiochemical outcomes that guide the functionalization of substituted derivatives like this compound.

Catalytic Roles in Promoting Specific Bond Formations (e.g., C-N, C-C, N-N)

While this compound itself is not primarily known as a catalyst, the pyrazole scaffold is a cornerstone in the design of ligands for transition metal catalysis. The nitrogen atoms of the pyrazole ring are excellent N-donors, capable of coordinating to metal centers and modulating their catalytic activity. nih.govrsc.org Pyrazole-based ligands have been successfully employed in catalysts that promote the formation of C-C, C-N, and N-N bonds.

C-C Bond Formation: Bulky bis(pyrazolyl)palladium(II) complexes have been synthesized and evaluated as pre-catalysts in Suzuki-Miyaura cross-coupling reactions. rsc.org The steric and electronic properties of the pyrazole ligands can be fine-tuned by altering the substituents on the ring, which in turn enhances the catalytic activity and stability of the palladium center, leading to high conversion rates in the formation of biaryl compounds. rsc.org

C-N Bond Formation: Pyrazole derivatives are common substrates in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. mit.edu Furthermore, pyrazole-containing phosphine (B1218219) ligands have been developed for these transformations. acs.org The combination of a "hard" pyrazole nitrogen donor and a "soft" phosphine donor can create a unique electronic environment at the metal center, influencing the efficiency of the reductive elimination step that forms the C-N bond. While many systems are effective, the coupling of pyrazoles themselves can sometimes be challenging, requiring highly active and specialized multiligand catalyst systems. organic-chemistry.org

N-N Bond Formation: The pyrazole framework is directly involved in catalytic N-N bond formation and cleavage. For instance, a copper-promoted, highly chemoselective dimerization of 5-aminopyrazoles has been reported to produce pyrazole-fused pyridazines. mdpi.comnih.gov This transformation proceeds through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.comnih.gov Additionally, iron complexes featuring pincer-type ligands with protic pyrazole arms have been shown to catalyze the disproportionation of hydrazine, a process involving N-N bond cleavage. nih.gov These bifunctional catalysts utilize the pyrazole N-H groups to facilitate proton transfer steps essential to the catalytic cycle. nih.gov

| Bond Formed | Catalytic System (Metal + Ligand Type) | Reaction Example |

| C-C | Pd(II) / Bulky bis(pyrazolyl) ligands | Suzuki-Miyaura coupling of aryl bromides and phenylboronic acid. rsc.org |

| C-N | Pd(0) / Biarylphosphine ligands | Buchwald-Hartwig amination of bromo-pyrazoles. mit.edu |

| N-N | Cu(I) / (none) | Oxidative dimerization of 5-aminopyrazoles to form fused pyridazines. mdpi.comnih.gov |

This table provides examples of catalytic systems involving pyrazole derivatives, either as ligands or substrates, in the formation of key chemical bonds.

Structure Activity Relationship Sar Studies of N Benzylated Pyrazolamine Derivatives

Analysis of Substituent Effects on Molecular Conformation and Electronic Distribution

The three-dimensional shape (conformation) and electronic properties of a molecule are critical determinants of its interaction with biological targets. For N-benzylated pyrazolamine derivatives, substituents on either the pyrazole (B372694) or the benzyl (B1604629) ring can significantly alter these characteristics.

The spatial arrangement of the benzyl group in relation to the pyrazole core is a key conformational aspect. This orientation can be heavily influenced by the size and position of substituents. For instance, bulky groups at the ortho-position of the benzyl ring can create steric hindrance, forcing a rotation that disrupts the planarity between the two ring systems. This conformational shift can directly impact how well the molecule fits within a protein's binding site.

Impact of Benzyl Moiety Modifications on Theoretical Molecular Interactions

Modifications to the benzyl portion of N-benzylated pyrazolamines are systematically explored to understand its contribution to molecular recognition, which often involves hydrophobic and aromatic interactions. nih.govresearchgate.net Computational studies, such as molecular docking, are frequently employed to rationalize how these changes influence binding affinity. nih.gov

For instance, in related pyrazole derivatives, the introduction of a benzyl group was well-tolerated and did not significantly reduce inhibitory activity, suggesting this part of the molecule can be modified for further optimization. scispace.com In other classes of compounds, N-benzyl substitution has been shown to significantly increase both binding affinity and functional activity at certain receptors. nih.gov The specific interactions can be highly dependent on the target protein's active site. Molecular docking studies on various pyrazole derivatives reveal that the benzyl moiety can interact with key residues, and its substitution can either enhance or diminish binding. nih.gov For example, a trifluoromethyl group on the benzyl ring can interact with specific methionine and leucine (B10760876) residues within a receptor's binding pocket. nih.gov

Table 1: Theoretical Impact of Benzyl Ring Substituents on Molecular Interactions

| Substituent Position | Substituent Type | Potential Interaction Change | Rationale |

|---|---|---|---|

| Para | Halogen (e.g., -F, -Cl) | Enhanced halogen bonding; altered binding mode. researchgate.net | The electronegative halogen can form favorable interactions with electron-rich areas of a binding site. |

| Meta | Trifluoromethyl (-CF3) | Increased hydrophobic interactions. nih.gov | This bulky, lipophilic group can occupy hydrophobic pockets within the active site. |

| Ortho | Methyl (-CH3) | Potential for steric hindrance. nih.gov | A bulky group close to the linker can alter the preferred conformation, potentially disrupting optimal binding. |

| Para | Electron-donating group (e.g., -OCH3) | Altered hydrogen bonding capacity. nih.gov | The oxygen atom can serve as a hydrogen bond acceptor, potentially forming new interactions with the target. |

Systematic Variation of Pyrazole Ring Substitution Patterns and Their Influence on Ligand Binding Potential

The pyrazole core is a versatile scaffold with multiple sites for substitution, each offering an opportunity to modulate ligand binding potential. Studies on related pyrazole compounds have demonstrated that even small changes, such as the addition of a methyl group at position 3 or 4, can improve binding affinity, whereas adding methyl groups at both the 3 and 5 positions can block binding entirely. nih.gov

In some inhibitor series, bis(ortho) substitution on the pyrazole ring was found to be necessary for high binding affinity because it enforces a specific, nearly orthogonal dihedral angle between the pyrazole and an adjacent ring system. acs.org However, in other cases, removing a methyl group from the C5 position of the pyrazole was shown to be beneficial. acs.org This highlights that the influence of substitution is highly context-dependent. The introduction of substituents can improve binding through enhanced hydrophobic contacts, but can also lead to steric clashes if not properly positioned. nih.gov In certain N-substituted phenyldihydropyrazolones, apolar moieties like aryl or benzyl rings on a linked piperidine (B6355638) led to the most active compounds. frontiersin.org

Table 2: Influence of Pyrazole Ring Substitutions on Ligand Binding

| Position of Substitution | Type of Substituent | Observed or Predicted Effect on Binding | Reference |

|---|---|---|---|

| Position 3 or 4 | Methyl | Improved binding affinity through hydrophobic contacts. | nih.gov |

| Position 3 and 5 | Methyl | Blocked binding to the target. | nih.gov |

| Position 5 | Removal of Methyl | Allowed for beneficial rotation around the biaryl axis in macrocyclic inhibitors. | acs.org |

| Position 1 | Benzyl | Generally well-tolerated and allows for further modification. | scispace.com |

Computational SAR Approaches and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Computational methods are integral to modern medicinal chemistry for rationalizing SAR data and guiding the design of new compounds. Quantitative Structure-Activity Relationship (QSAR) is a key technique used to build mathematical models that correlate the chemical structure of compounds with their biological activities. ej-chem.org

These models are developed using descriptors that quantify various molecular properties, including topological, electronic, and physicochemical characteristics. researchgate.net For pyrazole derivatives, 2D and 3D-QSAR models have been successfully generated to understand the structural requirements for activity. nih.gov For example, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps. mdpi.com These maps visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic properties are predicted to either increase or decrease biological activity. mdpi.com Such models have been used to design new pyrazole analogs with potentially higher potency by providing clear structural insights for modification. nih.govmdpi.com

Computational Chemistry and Theoretical Characterization of N Benzyl 1,4 Dimethyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These theoretical insights are crucial for understanding a compound's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. For a molecule like N-benzyl-1,4-dimethyl-1H-pyrazol-5-amine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| Pyrazole (B372694) Ring Planarity | Near Planar |

| C-N (amine) Bond Length | ~1.38 Å |

| N-Benzyl Bond Length | ~1.47 Å |

| Dihedral Angle (Pyrazole-Benzyl) | 40-60° |

Note: These values are illustrative and based on typical parameters for similar molecular fragments.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP surface would likely show regions of negative potential (typically colored red or yellow) around the nitrogen atoms of the pyrazole ring and the amine group, indicating their nucleophilic character and propensity to interact with electrophiles. researchgate.netresearchgate.net Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the amine hydrogen, highlighting their electrophilic nature. researchgate.netresearchgate.net This analysis is crucial for identifying the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule, such as the distribution of its frontier molecular orbitals, provide deep insights into its chemical reactivity and kinetic stability.

According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. numberanalytics.comyoutube.com

For this compound, the HOMO is expected to be localized mainly on the electron-rich pyrazole ring and the amino group, reflecting their electron-donating nature. The LUMO, on the other hand, would likely be distributed over the benzyl (B1604629) ring and the pyrazole system, indicating their capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com For pyrazole derivatives, this gap is a key factor in their biological and chemical activities.

Table 2: Predicted FMO Properties for this compound (Illustrative)

| Property | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are illustrative and based on typical ranges for similar heterocyclic compounds.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which is a measure of intramolecular charge transfer and hyperconjugative interactions.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical predictions of its vibrational (IR) and nuclear magnetic resonance (NMR) spectra would be highly valuable.

DFT calculations can be used to compute the vibrational frequencies and their corresponding intensities, which can be correlated with an experimental IR spectrum. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts. These theoretical spectra serve as a powerful tool for structural elucidation and for the interpretation of experimental spectroscopic data.

Molecular Docking and Simulation Studies for Ligand-Target Interaction Prediction

Information on molecular docking and simulation studies specifically for this compound is not available in the reviewed scientific literature.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A full suite of one-dimensional and two-dimensional NMR experiments would be required to assign all proton and carbon signals and confirm the connectivity of N-benzyl-1,4-dimethyl-1H-pyrazol-5-amine.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide key information. The protons of the two methyl groups (N-CH₃ and C-CH₃) would appear as distinct singlets, likely in the upfield region (δ 2.0-4.0 ppm). The benzylic protons (-CH₂-Ph) would present as a singlet, integrating to two protons, with a chemical shift influenced by the adjacent nitrogen and phenyl ring. The single proton on the pyrazole (B372694) ring (C3-H) would appear as a singlet in the aromatic region. The aromatic protons of the benzyl (B1604629) group would exhibit characteristic multiplets in the δ 7.2-7.5 ppm range. The N-H proton of the secondary amine would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. Distinct signals would be expected for the two methyl carbons, the benzylic methylene carbon, the three unique carbons of the pyrazole ring, and the four unique carbons of the benzyl group (ipso, ortho, meta, para). The chemical shifts would confirm the presence of sp³-hybridized methyl and methylene carbons and the sp²-hybridized carbons of the pyrazole and phenyl rings.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-CH₃ | Singlet | ~35-45 |

| C4-CH₃ | Singlet | ~10-15 |

| C3-H | Singlet | ~130-140 |

| C4 | - | ~110-120 |

| C5 | - | ~145-155 |

| N-H | Broad Singlet | - |

| N-CH₂-Ph | Singlet | ~45-55 |

| Phenyl C-H | Multiplet | ~127-129 |

| Phenyl C-ipso | - | ~135-140 |

Note: The table above presents predicted chemical shift ranges based on typical values for similar structural motifs. Actual experimental values are required for definitive assignment.

To confirm the precise connectivity, a series of 2D NMR experiments would be crucial.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, confirming the assignments for the methyl, methylene, and aromatic C-H bonds.

COSY (Correlation Spectroscopy): While limited for this molecule due to the prevalence of singlet signals, a COSY experiment would confirm any potential long-range H-H couplings, although none are strongly expected based on the proposed structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would reveal through-space correlations, providing insights into the molecule's preferred conformation. For instance, correlations between the benzylic protons and the ortho-protons of the phenyl ring would be expected.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands. A moderate to sharp band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine. C-H stretching vibrations from the aromatic (benzyl) and aliphatic (methyl) groups would appear just above and below 3000 cm⁻¹, respectively. The C=C stretching vibrations of the pyrazole and phenyl rings would be observed in the 1450-1600 cm⁻¹ region. Finally, the C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic/Heteroaromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of the elemental formula (C₁₂H₁₅N₃). The fragmentation pattern in the mass spectrum would likely show a prominent peak corresponding to the loss of a benzyl group or the formation of a stable tropylium cation (m/z 91), which is a characteristic fragmentation for benzyl-containing compounds. Other fragments could arise from cleavages within the pyrazole ring.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural evidence. This technique would determine the precise bond lengths, bond angles, and torsional angles of the molecule in the solid state. It would unambiguously confirm the substitution pattern on the pyrazole ring and reveal the conformation of the benzyl group relative to the pyrazole core. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding involving the secondary amine.

Integration of Experimental and Theoretical Spectroscopic Data for Comprehensive Structural Elucidation

A comprehensive structural elucidation is best achieved by integrating the data from all spectroscopic methods with theoretical calculations. Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts, vibrational frequencies (IR), and optimal molecular geometries. Comparing these computationally predicted values with the experimental data serves as a powerful validation of the structural assignment. For instance, a strong correlation between the calculated and experimental ¹H and ¹³C NMR chemical shifts would provide high confidence in the assigned structure. Similarly, comparing the experimental IR spectrum with a theoretically calculated spectrum can aid in the assignment of complex vibrational modes. This integrated approach minimizes ambiguity and provides a complete and robust characterization of the molecular structure of this compound.

Derivatization Strategies and Applications in Synthetic Organic Chemistry

N-Benzyl-1,4-dimethyl-1H-pyrazol-5-amine as a Core Building Block in Divergent Synthesis

The structural attributes of this compound make it an ideal starting material for divergent synthesis, a strategy that enables the creation of a library of structurally distinct compounds from a common intermediate. The reactivity of the 5-aminopyrazole core can be modulated to react with various bi-electrophilic reagents, leading to a range of fused heterocyclic systems. rsc.orgrsc.orgnih.gov

The primary amino group at the C5 position is the most nucleophilic site, readily participating in condensation reactions. rsc.org However, the N1 nitrogen and the C4 carbon can also engage in cyclization reactions depending on the reaction conditions and the nature of the electrophile. This differential reactivity allows synthetic chemists to selectively target the formation of different ring systems from the same pyrazole (B372694) precursor. rsc.org For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazolo[1,5-a]pyrimidines, while reactions with α,β-unsaturated ketones can yield pyrazolo[3,4-b]pyridines. rsc.orgrwth-aachen.demdpi.com This versatility is a cornerstone of divergent synthesis, enabling the efficient exploration of chemical space around the pyrazole core.

Synthesis of Complex Molecular Architectures and Scaffolds

The this compound scaffold serves as a precursor for a variety of complex, often biologically active, molecular architectures. Its derivatives are integral to the synthesis of fused pyrazoloazines, which are known to mimic purine (B94841) bases and interact with biological targets. rsc.orgmjcce.org.mk

Pyrazolo[3,4-b]pyridines: This class of fused heterocycles is readily synthesized from 5-aminopyrazole precursors. The reaction typically involves condensation with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or other suitable bi-electrophiles. mdpi.comnih.govresearchgate.net The resulting pyrazolo[3,4-b]pyridine scaffold is a core component in molecules designed as kinase inhibitors and agents with affinity for β-amyloid plaques, highlighting their relevance in drug discovery. researchgate.netmdpi.com The synthesis can be catalyzed by various agents, including Lewis acids like ZrCl₄, to promote cyclization. researchgate.net

Pyrazolo[1,5-a]pyrimidines: Another prominent scaffold derived from 5-aminopyrazoles is the pyrazolo[1,5-a]pyrimidine (B1248293) system. These are generally synthesized through the cyclocondensation reaction of 5-aminopyrazoles with 1,3-biselectrophilic compounds such as β-diketones, β-ketoesters, and enaminones. rwth-aachen.dersc.orgresearchgate.net This reaction is highly regioselective, with the initial nucleophilic attack occurring from the exocyclic amino group. rsc.org Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for a wide range of biological activities and are considered an important drug-like nucleus. rsc.orgbenthamdirect.com

Table 1: Synthesis of Fused Heterocycles from 5-Aminopyrazole Precursors This table is interactive and can be sorted by clicking on the headers.

| Fused Heterocycle | Key Reagents | Typical Reaction Conditions | Reference(s) |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridines | α,β-Unsaturated Ketones | Acid or Lewis acid catalysis (e.g., ZrCl₄), heating | nih.gov, researchgate.net |

| 1,3-Diketones | Acetic acid, reflux | mdpi.com | |

| Pyrazolo[1,5-a]pyrimidines | 1,3-Diketones, β-Ketoesters | Aqueous conditions, acid catalysis | rwth-aachen.de, rsc.org |

| β-Enaminones | Heating in various solvents | rwth-aachen.de | |

| Pyrazolo[3,4-d]pyrimidines | 2-Cyano-3-(dimethylamino)-N-aryl acrylamides | Heating in 1,4-dioxane (B91453) with a base | researchgate.net |

| Imidazo[1,2-b]pyrazoles | Hydroximoyl chlorides, Chloroacetyl chloride | Basic medium, room temperature or heating | acs.org |

Role in the Development of Functional Organic Materials (e.g., Dyes, Fluorescent Substances)

Beyond medicinal chemistry, derivatives of this compound are valuable in the field of materials science, particularly in the development of functional organic materials with specific photophysical properties. rsc.org Pyrazole-containing systems, especially fused architectures like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, often exhibit strong fluorescence and intramolecular charge transfer (ICT) characteristics. researchgate.netnih.govresearchgate.net

These properties make them suitable for applications as:

Fluorescent Dyes and Probes: The high fluorescence quantum yields and good photostability of certain pyrazolo[3,4-b]pyridine derivatives make them excellent candidates for fluorescent dyes. nih.govcapes.gov.br Fused pyrazole systems have been developed as fluorescent probes for detecting metal ions (e.g., Cu²⁺, Ni²⁺) and for bioimaging applications, such as labeling lipid droplets in cells. researchgate.netnih.gov The introduction of π-donating groups to the fused aromatic system can enhance these fluorescent properties. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The strong fluorescence and electrochemical stability of these compounds suggest their potential use as emitter materials in OLEDs. researchgate.net

Chemosensors: The pyrazole-pyridine scaffold can act as a binding site for cations, leading to changes in fluorescence upon complexation. This has been exploited in the design of chemosensors for detecting specific metal ions like Hg²⁺ and Al³⁺. nih.gov

Research has shown that tetracyclic pyrazolo[3,4-b]pyridine-based coumarin (B35378) chromophores exhibit high fluorescence quantum yields and significant Stokes shifts, properties that are highly desirable for fluorescent materials and bioimaging agents. mdpi.comnih.gov

Catalytic Applications of this compound Derivatives

While the direct catalytic application of this compound itself is not widely reported, its core pyrazole structure is a critical component in the design of advanced catalysts, both in organometallic catalysis and organocatalysis.

Ligands for Metal-Based Catalysis: Pyrazole derivatives are excellent ligands for transition metals, forming stable complexes that can catalyze a variety of organic transformations. researchgate.net The nitrogen atoms of the pyrazole ring act as effective coordination sites. Metal complexes incorporating pyrazole-based ligands have been used as catalysts for oxidation reactions, such as the conversion of catechol to o-quinone and the oxidation of styrene. mdpi.comrsc.org

Precursors to N-Heterocyclic Carbene (NHC) Catalysts: The pyrazole scaffold is a key precursor for the synthesis of pyrazole-based N-heterocyclic carbenes (NHCs). acs.orgacs.org NHCs are a powerful class of organocatalysts and ligands for transition metals. nih.govnih.gov Palladium complexes of pyrazole-derived NHCs have demonstrated high catalytic activity in aqueous Suzuki-Miyaura coupling reactions. acs.org Furthermore, chiral NHCs derived from pyrazolium (B1228807) salts are effective catalysts for asymmetric reactions, enabling the synthesis of complex chiral molecules with high enantioselectivity. acs.orgnih.gov These catalysts are valued for their operational simplicity and ability to function under mild reaction conditions.

Future Research Directions and Emerging Opportunities in Chemical Sciences

Exploration of Novel and Unconventional Synthetic Pathways

The development of efficient and innovative synthetic routes is paramount to advancing the study of N-benzylated pyrazoles. While traditional methods for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, have been well-established, future research will likely focus on more atom-economical and environmentally benign strategies. mdpi.comresearchgate.net The exploration of catalytic C-H activation and functionalization of the pyrazole core offers a promising avenue for the direct introduction of substituents, bypassing the need for pre-functionalized starting materials.

Furthermore, the application of photoredox catalysis and electrochemical methods could unlock novel reaction pathways for the synthesis of N-benzyl-1,4-dimethyl-1H-pyrazol-5-amine and its analogs. These techniques, operating under mild conditions, can facilitate transformations that are challenging to achieve through conventional thermal methods, potentially leading to improved yields and selectivity. The development of one-pot and tandem reactions will also be a key area of focus, aiming to streamline synthetic sequences and reduce waste generation.

Design and Synthesis of Advanced N-Benzylated Pyrazole-Based Scaffolds

Building upon the foundational structure of this compound, the design and synthesis of more complex and functionally diverse scaffolds hold significant potential. nih.govrsc.orgresearchgate.nettandfonline.com Future endeavors will likely involve the strategic incorporation of various pharmacophores and functional groups onto the pyrazole ring and the benzyl (B1604629) substituent to modulate the molecule's physicochemical properties and biological activity.

The synthesis of pyrazole-fused heterocyclic systems, where the pyrazole ring is annulated with other heterocycles, presents an exciting opportunity to create novel molecular frameworks with unique three-dimensional geometries. nih.gov These advanced scaffolds could serve as valuable probes for exploring biological systems or as core structures for the development of new materials with tailored electronic and photophysical properties. The principles of fragment-based drug design could also be applied to systematically build upon the N-benzylated pyrazole core, leading to the discovery of molecules with enhanced potency and selectivity for specific biological targets.

Integration with Automation and High-Throughput Synthetic Methodologies

The integration of automation and high-throughput technologies is set to revolutionize the synthesis and screening of N-benzylated pyrazole derivatives. researchgate.netnih.gov Automated synthesis platforms, including flow chemistry systems, can enable the rapid and efficient production of libraries of compounds, significantly accelerating the structure-activity relationship (SAR) studies. researchgate.netnih.gov Flow chemistry, in particular, offers precise control over reaction parameters, enhanced safety for handling hazardous reagents, and the potential for seamless scale-up. nih.gov

High-throughput screening (HTS) techniques will be instrumental in evaluating the biological activities of these compound libraries against a wide array of targets. chemmethod.comnih.gov The combination of automated synthesis and HTS will create a powerful workflow for the discovery of new bioactive molecules. Furthermore, the data generated from these high-throughput experiments can be leveraged to train machine learning models for the prediction of activity and the design of next-generation compounds.

Further Development of Theoretical Models for Reactivity and Selectivity Prediction

Computational chemistry and theoretical modeling are becoming increasingly indispensable tools in modern chemical research. nih.govej-chem.orgnih.govacs.orgresearchgate.net For N-benzylated pyrazoles, the further development of accurate theoretical models will be crucial for predicting their reactivity, regioselectivity, and stereoselectivity in various chemical transformations. Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms and transition state geometries, guiding the design of more efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will play a vital role in correlating the structural features of this compound and its analogs with their biological activities and physicochemical properties. nih.govej-chem.orgnih.govacs.orgresearchgate.net These models, often developed using machine learning algorithms, can aid in the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing, thereby saving time and resources.

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Chemical Biology

The future of research on N-benzylated pyrazoles will undoubtedly be characterized by increasing interdisciplinarity, particularly at the interface of synthetic organic chemistry and chemical biology. orientjchem.orgresearchgate.net The synthesis of novel pyrazole-based probes, such as fluorescently labeled or biotinylated derivatives of this compound, will enable the investigation of their interactions with biological macromolecules and the elucidation of their mechanisms of action.

Collaborations between synthetic chemists and chemical biologists will be essential for the design and execution of experiments aimed at identifying the cellular targets of bioactive pyrazole compounds. Techniques such as chemical proteomics and activity-based protein profiling can be employed to uncover the specific proteins that interact with these molecules. This interdisciplinary approach will not only advance our fundamental understanding of the biological roles of N-benzylated pyrazoles but also pave the way for their potential applications in various fields of life sciences. orientjchem.orgresearchgate.net

Q & A

Q. Key Considerations :

- Regioselectivity can be influenced by steric effects; bulky groups at the 1- and 4-positions may direct benzylation to the 5-amine.

- Validate intermediates using NMR and HRMS to confirm structural integrity at each step .

What advanced analytical techniques are recommended to resolve spectral contradictions in characterizing this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Identify benzyl protons (δ 4.0–4.5 ppm for CH2) and pyrazole protons (δ 5.5–6.5 ppm). Compare with literature data for analogous compounds (e.g., ).

- 13C NMR : Confirm quaternary carbons in the pyrazole ring (δ 140–160 ppm) and benzyl carbons (δ 45–55 ppm).

Infrared (IR) Spectroscopy : Detect NH stretches (3200–3400 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹) .

High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns for Br/Cl if present .

X-ray Crystallography : Resolve ambiguities (e.g., tautomerism) using SHELX software for structure refinement .

Q. Contradiction Resolution :

- If NMR signals overlap, use 2D techniques (COSY, HSQC) to assign protons and carbons.

- Compare with synthetic intermediates to isolate spectral discrepancies (e.g., observed NH exchange in D2O).

How can reaction conditions be optimized to introduce the benzyl group without side reactions (e.g., over-alkylation)?

Methodological Answer:

Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to reduce nucleophilic competition. achieved success with solvent-free conditions for similar amines.

Stoichiometry : Limit benzylating agents (e.g., benzyl bromide) to 1.1 equivalents to prevent di-benzylation.

Catalysis : Employ phase-transfer catalysts (e.g., TBAB) or Pd-based catalysts for selective coupling .

Temperature Control : Maintain mild conditions (0–25°C) to suppress thermal degradation.

Workup : Quench reactions with aqueous NH4Cl to neutralize excess reagents. Purify via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Validation :

- Monitor by LC-MS for real-time detection of byproducts.

- Compare yields and purity with alternative routes (e.g., reductive amination vs. SN2) .

What computational strategies predict the biological activity of this compound derivatives?

Methodological Answer:

Molecular Docking :

- Use AutoDock Vina to model interactions with target proteins (e.g., kinases, as in ).

- Validate docking poses with MD simulations (GROMACS) to assess binding stability.

QSAR Modeling :

- Train models on datasets of pyrazole derivatives with known bioactivities (e.g., anti-inflammatory IC50 values from ).

- Use descriptors like logP, H-bond donors, and topological polar surface area.

ADMET Prediction :

- Employ SwissADME to estimate pharmacokinetic properties (e.g., blood-brain barrier penetration).

Q. Limitations :

- Computational results must be validated experimentally (e.g., enzyme assays for kinase inhibition).

How can researchers address low yields in multi-step syntheses of this compound?

Methodological Answer:

Intermediate Analysis :

- Use HPLC to quantify unreacted starting materials. Adjust stoichiometry if intermediates accumulate.

Purification Optimization :

- Replace distillation with flash chromatography () or recrystallization (e.g., ethyl acetate/petroleum ether).

Catalyst Screening :

- Test alternatives (e.g., Ni vs. Pd for cross-coupling) to improve turnover.

Reaction Monitoring :

- Implement in-situ FTIR or Raman spectroscopy to detect transient intermediates.

Q. Case Study :

- improved yields from 46% to 70% by modifying workup procedures (ether extraction vs. direct crystallization).

How do steric and electronic effects influence the reactivity of this compound in further functionalization?

Methodological Answer:

Steric Effects :

- The 1,4-dimethyl groups hinder electrophilic substitution at the pyrazole ring. Prioritize reactions at the benzyl group (e.g., oxidation to ketones).

Electronic Effects :

- The electron-donating benzyl group activates the amine for nucleophilic reactions (e.g., acylation). Use DFT calculations (Gaussian) to map charge distributions.

Directing Groups :

Q. Experimental Validation :

What strategies validate the purity and stability of this compound under storage conditions?

Methodological Answer:

Purity Assessment :

- Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm). Compare retention times with standards.

Stability Studies :

- Store samples under accelerated conditions (40°C/75% RH for 1 month). Analyze degradation via LC-MS.

Counterion Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.